![molecular formula C7H6N4O B026573 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine CAS No. 107866-54-6](/img/structure/B26573.png)
1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine
Overview
Description
1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine belongs to the class of triazolopyridine . It is a compound of increasing interest in drug design and medicinal chemistry .
Chemical Reactions Analysis
1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .Physical And Chemical Properties Analysis
1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine is a solid with a melting point of 116-118 °C . Its empirical formula is C7H6N4O, and its molecular weight is 162.15 .Scientific Research Applications
Solid-Phase Synthesis of Carpanone-Based Inhibitors
This compound is used as a reactant in the solid-phase synthesis of carpanone-based inhibitors . These inhibitors are designed to prevent exocytosis from the Golgi apparatus, a critical process in the secretion and transport of proteins within cells .
Preparation of Selective Cyclooxygenase-2 (COX-2) Inactivators
“1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine” is used in the preparation of selective cyclooxygenase-2 (COX-2) inactivators . COX-2 is an enzyme that plays a significant role in inflammation and pain, so inactivators can potentially be used in the treatment of conditions like arthritis .
Acetylation of Amines
This compound is also used in the acetylation of amines . Acetylation is a common reaction in organic chemistry, often used to increase the stability and solubility of compounds .
C-C Bond Formation
The compound is suitable for reactions involving C-C bond formation . This type of reaction is fundamental in organic chemistry and is used in the synthesis of a wide variety of chemical compounds .
Safety and Hazards
Future Directions
Mechanism of Action
Mode of Action
It’s known that it can react with europium under solvothermal conditions in pyridine to yield a homoleptic framework containing eu ii centers .
Biochemical Pathways
It’s known to be used in the solid-phase synthesis of carpanone-based inhibitors of exocytosis from the Golgi apparatus .
Result of Action
It’s known to be used in the preparation of selective cyclooxygenase-2 (COX-2) inactivators .
properties
IUPAC Name |
1-(triazolo[4,5-b]pyridin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c1-5(12)11-6-3-2-4-8-7(6)9-10-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYATKOQVBKTLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2=C(N=CC=C2)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351540 | |
Record name | 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine | |
CAS RN |
107866-54-6 | |
Record name | 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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